![molecular formula C17H14N2O2 B2862945 (E)-3-(1H-benzo[d]imidazol-2-yl)-1-(2-methoxyphenyl)prop-2-en-1-one CAS No. 1334030-82-8](/img/structure/B2862945.png)
(E)-3-(1H-benzo[d]imidazol-2-yl)-1-(2-methoxyphenyl)prop-2-en-1-one
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Description
(E)-3-(1H-benzo[d]imidazol-2-yl)-1-(2-methoxyphenyl)prop-2-en-1-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Synthesis and Characterization
A range of benzimidazole derivatives has been synthesized and characterized, demonstrating their utility in different scientific domains. For instance, a study by Prashanth et al. (2021) explored the corrosion inhibition efficacy of three new imidazole derivatives on mild steel in acidic solutions, highlighting the importance of substituents like OH, NH2, and OCH3 on their performance. The derivatives showed significant corrosion inhibition, attributed to strong adsorption properties and mixed-type adsorption behavior (Prashanth et al., 2021).
Biological Activity
The biological activity of benzimidazole-based compounds has been a focal point of research. Anup Paul et al. (2015) synthesized new benzimidazole containing compounds, which exhibited significant DNA binding, cellular DNA lesion, and cytotoxicity against various cancer cell lines. These findings suggest the potential for developing therapeutic agents based on benzimidazole derivatives (Anup Paul et al., 2015).
Antimicrobial and Antioxidant Properties
Research by Khanage et al. (2020) on 4-(4,5-diphenyl-1H-imidazole-2-yl)-2-methoxyphenyl-N-substituted aminoacetate derivatives revealed significant in-vitro antibacterial and antifungal activities. Such studies underscore the antimicrobial potential of benzimidazole derivatives (Khanage et al., 2020).
Materials Science Applications
In materials science, Giribabu Lingamallu et al. (2022) engineered porphyrin sensitizers containing methoxy groups for dye-sensitized solar cells (DSSC), enhancing the efficiency through co-sensitization. This work demonstrates the application of benzimidazole derivatives in improving renewable energy technologies (Giribabu Lingamallu et al., 2022).
Computational Studies
Computational and theoretical studies complement experimental findings, offering insights into the molecular properties and potential applications of these compounds. For example, the conformational analysis and quantum descriptors of new imidazole derivatives were explored through experimental and DFT studies, highlighting their adsorption activity on graphene (Veena S. Kumar et al., 2020).
properties
IUPAC Name |
(E)-3-(1H-benzimidazol-2-yl)-1-(2-methoxyphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-21-16-9-5-2-6-12(16)15(20)10-11-17-18-13-7-3-4-8-14(13)19-17/h2-11H,1H3,(H,18,19)/b11-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBNIXMOBGVWVIG-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C=CC2=NC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1C(=O)/C=C/C2=NC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(1H-benzo[d]imidazol-2-yl)-1-(2-methoxyphenyl)prop-2-en-1-one |
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